molecular formula C18H19FN2O2 B3598214 (2-FLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE

(2-FLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE

Cat. No.: B3598214
M. Wt: 314.4 g/mol
InChI Key: HCXPVHHWKXCSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-FLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is a useful research compound. Its molecular formula is C18H19FN2O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine is 314.14305602 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Supramolecular Chemistry and Crystallography

    • Research on closely related compounds to 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, such as 1-halobenzoyl-4-(2-methoxyphenyl)piperazines, shows their ability to form one-dimensional, two-dimensional, and three-dimensional hydrogen-bonded assemblies. These characteristics are significant in the field of crystallography and supramolecular chemistry, influencing molecular conformation, pseudosymmetry, and inversion twinning (Chinthal et al., 2021).
  • Positron Emission Tomography (PET) Imaging

    • Compounds similar to 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, such as [18F]p-MPPF, are used in PET imaging to study the serotonergic neurotransmission. This involves the assessment of the chemistry, radiochemistry, and metabolic processes in animal models and humans, showcasing its application in neuroscience and diagnostic imaging (Plenevaux et al., 2000).
  • Pharmaceutical Research and Development

    • Research on compounds containing elements similar to 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, such as conformationally constrained butyrophenones, shows their potential as antipsychotic agents. These studies delve into the drug's affinity for various neurotransmitter receptors, demonstrating its significance in the development of new therapeutic drugs (Raviña et al., 2000).
  • Chemical Synthesis and Molecular Structure Analysis

    • The synthesis and characterization of related compounds, like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provide insights into molecular structures and conformations, essential for understanding chemical reactivity and designing new molecules [(Faizi et al., 2016)](https://cons
    ensus.app/papers/structure-44ethoxycarbonylpiperazin1ylbenzoic-acid-faizi/c0f5dc774b4551bc8efe2d3c302cdac5/?utm_source=chatgpt).
  • Antibacterial and Anthelmintic Research

    • Studies on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound structurally related to 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, have explored its antibacterial and anthelmintic activities. This highlights the potential of such compounds in developing new treatments for bacterial infections and parasitic worms (Sanjeevarayappa et al., 2015).
  • Drug Discovery and Neurotransmitter Studies

    • Compounds like 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine are instrumental in synthesizing radioligands for studying neurotransmitter systems, such as the dopamine transporter. This aids in understanding neurochemical mechanisms and developing drugs targeting these systems (Müller et al., 1995).
  • Biological Evaluation and Synthesis

    • Research on similar piperazine derivatives has led to the synthesis and biological evaluation of novel compounds, contributing to the field of medicinal chemistry and drug design. These studies focus on interactions at the molecular level, providing valuable data for developing new therapeutics (Gul et al., 2019).
  • Fluorescent Ligands for Receptor Studies

    • The development of fluorescent ligands based on 1-arylpiperazine structures, similar to 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, has been crucial in visualizing and studying receptors like 5-HT1A. This is particularly important in neuroscience for understanding receptor function and distribution (Lacivita et al., 2009).

Properties

IUPAC Name

(2-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-23-15-8-6-14(7-9-15)20-10-12-21(13-11-20)18(22)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXPVHHWKXCSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.